Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Overview
Description
Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic organic compound belonging to the pyrazolo[3,4-b]pyridine family This compound features a pyrazole ring fused to a pyridine ring, with a chlorine atom at the 4-position and an ethyl carboxylate group at the 5-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-chloropyridine as the starting material.
Formation of Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving hydrazine and a suitable carbonyl compound.
Carboxylation: The carboxylate group is introduced via a carboxylation reaction, often using reagents like ethyl chloroformate.
Purification: The final product is purified through recrystallization or chromatographic techniques.
Industrial Production Methods: Industrial-scale production involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the chlorine atom or other functional groups.
Substitution: Substitution reactions at the pyridine or pyrazole rings can introduce different substituents, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Chlorinated and non-chlorinated analogs.
Substitution Products: Derivatives with different functional groups at the pyridine or pyrazole rings.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new pharmaceuticals and agrochemicals.
Biology: Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has shown potential as a bioactive molecule in biological studies, including enzyme inhibition and receptor binding assays.
Medicine: The compound is explored for its therapeutic properties, particularly in the treatment of inflammatory and autoimmune diseases. Its derivatives are being investigated for their potential as anti-inflammatory and analgesic agents.
Industry: In material science, this compound is used in the design of advanced materials with specific electronic and optical properties. It is also employed in the development of new catalysts for chemical reactions.
Mechanism of Action
The mechanism by which Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Uniqueness: Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is distinguished by its specific substitution pattern and the presence of the ethyl carboxylate group, which influences its reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-11-8-5(7(6)10)4-12-13-8/h3-4H,2H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMVISKPSDWZFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50709672 | |
Record name | Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50709672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50476-72-7 | |
Record name | Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50709672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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